molecular formula C10H7F3N2 B071765 2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 174356-08-2

2-[2-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No. B071765
M. Wt: 212.17 g/mol
InChI Key: ADIDVEUHTIRRIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions, starting from basic building blocks to more complex structures. For example, the synthesis of 1-[2',4'-Difluorin-(1,1'-biphenyl)-4-ylphenylmethyl]-imidazole demonstrates a reaction sequence including acylation, reduction, and substitution reactions from 2,4-difluorinbiphenyl, leading to novel compounds with confirmed structures via NMR, IR, MS, and elemental analysis (Deng Jian-wen, 2009). Another example is the microwave-assisted synthesis of a chlorophenyl-diphenyl-imidazole derivative, showcasing the efficiency of modern techniques in synthesizing complex molecules (A. Saberi et al., 2009).

Molecular Structure Analysis

The structure of imidazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), which provides detailed information on molecular geometry. For instance, studies on phenyl imidazole derivatives reveal the orthorhombic unit cell parameters and hydrogen bond interactions, contributing to the understanding of their structural properties (H. Sreepad et al., 2013).

Chemical Reactions and Properties

Imidazole derivatives engage in various chemical reactions, displaying a range of reactivities. Ruthenium(II)-catalyzed spiroannulation of 4-phenyl-2H-imidazoles with 2-alkynoates to synthesize spiroimidazole-indenes exemplifies the potential for novel reaction pathways and the formation of complex structures (Zhenyu Song et al., 2020).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as vapor pressures and standard enthalpies of vaporization, can be experimentally determined and correlated with molecular structure to understand their physicochemical behavior (V. N. Emel’yanenko et al., 2017).

Chemical Properties Analysis

Imidazole derivatives exhibit a wide range of chemical properties, including fluorescence, electroluminescence, and photocatalytic activities. The study of these properties not only provides insight into the fundamental characteristics of these molecules but also hints at potential applications in materials science and other fields (Sławomir Kula et al., 2021).

Scientific Research Applications

  • Biological Evaluation of Benzimidazole Derivatives : A study synthesized 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole derivatives, evaluating them for lipase inhibition and antioxidant activities. Some compounds demonstrated significant scavenging activity (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).

  • Corrosion Inhibition : Research on imidazole derivatives, including those with fluorophenyl groups, revealed their effectiveness as corrosion inhibitors for steel in acidic solutions. This study utilized experimental and surface explorations, along with density functional theory (DFT) (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, Krishna, 2021).

  • Antimicrobial and Antituberculosis Agents : Novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives were synthesized and exhibited promising antimicrobial and antitubercular activities against various bacterial strains and Mycobacterium tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).

  • Antimicrobial Agents Synthesis : A study focused on synthesizing novel imidazole derivatives for antimicrobial applications, demonstrating their significant antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

  • Inhibition Properties and Adsorption Behavior : Imidazole and 2-phenyl-2-imidazoline were studied for their corrosion inhibition behavior for AA5052, showing effective inhibition and chemisorption mechanisms (He, Jiang, Li, Wang, Hou, & Wu, 2014).

  • Thermochemical Properties : The study measured vapor pressures and derived standard enthalpies of vaporization for 1-(R-phenyl)-1H-imidazoles, aiding in understanding their physicochemical properties for practical applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

  • Epoxy Resin Curing Agents : Two fluorinated curing agents based on imidazole-bisphenol and imidazole-diamine were synthesized and used to cure epoxy resin, showing improved thermal stability and water repellency (Ghaemy, Bazzar, & Berenjestanaki, 2012).

  • Carbon Steel Corrosion Inhibition : This study explored the application of imidazole-based molecules for inhibiting corrosion of carbon steel, highlighting the importance of molecule polarity and adsorption energies in corrosion inhibition efficiency (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & Lima-Neto, 2021).

  • Interaction with Bovine Serum : A trifluoromethyl substituted imidazole derivative showed strong ability to quench the fluorescence of bovine serum albumin, indicating potential biomedical applications (Jayabharathi, Thanikachalam, & Perumal, 2012).

Future Directions

While specific future directions for “2-[2-(trifluoromethyl)phenyl]-1H-imidazole” were not found, similar compounds with trifluoromethyl groups are being studied for their potential applications in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDVEUHTIRRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433400
Record name 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(trifluoromethyl)phenyl]-1H-imidazole

CAS RN

174356-08-2
Record name 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Chen, Z Wang, CM Li, Y Lu, PK Vaddady… - Journal of medicinal …, 2010 - ACS Publications
A series of 2-aryl-4-benzoyl-imidazoles (ABI) was synthesized as a result of structural modifications based on the previous set of 2-aryl-imidazole-4-carboxylic amide (AICA) derivatives …
Number of citations: 139 pubs.acs.org
Y Liu, Q Rong, C Chen, HY Lin - Journal of the Mexican Chemical …, 2021 - scielo.org.mx
A series of mesoporous materials supported ionic liquids were prepared and tested as effective and practical catalysts for the synthesis of 2,4,5-triaryl-1H-imidazoles. The effects of type …
Number of citations: 9 www.scielo.org.mx
J Chen - 2011 - Citeseer
Cancer is one of the main causes of death, ranked second only after heart disease. In 2008, 565,650 Americans died of cancer (1,500/day), and cancer accounts for 1 of every 4 deaths …
Number of citations: 2 citeseerx.ist.psu.edu
G Santhosh Kumar, C Kurumurthy, G Malla Reddy… - 2011 - conference.cusat.ac.in
A simple and facile strategy for the synthesis of highly substituted imidazoles has been developed by multi-component condensation of 1,2-diketone, aldehyde, amine, and ammonium …
Number of citations: 2 conference.cusat.ac.in
C Kurumurthy, G Santhosh Kumar… - Research on Chemical …, 2012 - Springer
A simple and facile strategy for the synthesis of highly substituted imidazoles has been developed by multi-component condensation of 1,2-diketone, aldehyde, amine, and ammonium …
Number of citations: 23 link.springer.com

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